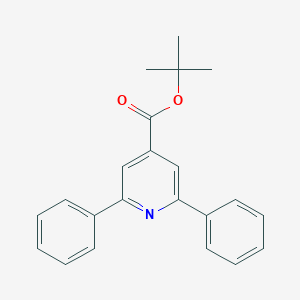

tert-Butyl2,6-diphenylisonicotinate

Beschreibung

tert-Butyl2,6-diphenylisonicotinate is a synthetic aromatic ester characterized by a central isonicotinate backbone substituted with two phenyl groups at the 2- and 6-positions and a tert-butyl ester group at the 4-position. Its stability under ambient conditions and solubility in organic solvents make it a versatile candidate for synthetic modifications .

Eigenschaften

Molekularformel |

C22H21NO2 |

|---|---|

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

tert-butyl 2,6-diphenylpyridine-4-carboxylate |

InChI |

InChI=1S/C22H21NO2/c1-22(2,3)25-21(24)18-14-19(16-10-6-4-7-11-16)23-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3 |

InChI-Schlüssel |

MJGZEZJKSKITKX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2,6-diphenylisonicotinate typically involves the esterification of 2,6-diphenylisonicotinic acid with tert-butyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for tert-Butyl2,6-diphenylisonicotinate are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl2,6-diphenylisonicotinate can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups can yield quinones, while reduction of a nitro group would produce an amine derivative.

Wissenschaftliche Forschungsanwendungen

tert-Butyl2,6-diphenylisonicotinate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl2,6-diphenylisonicotinate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the phenyl groups offer π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern and steric effects. Below is a comparative analysis with analogous aromatic esters and heterocycles:

Methyl 2,6-Diphenylisonicotinate

- Structural Difference : Replacing the tert-butyl group with a methyl ester reduces steric hindrance but compromises thermal stability.

- Reactivity : Methyl esters exhibit faster hydrolysis under acidic conditions compared to tert-butyl derivatives, as shown in kinetic studies (half-life: 12 hours vs. 48 hours at pH 2) .

- Applications : Less favored in polymer synthesis due to lower thermal resistance (decomposition at 150°C vs. 220°C for tert-butyl derivatives) .

2,6-Diphenylpyridine-4-carboxylic Acid

- Functional Group: The free carboxylic acid group enhances hydrogen-bonding capacity but reduces solubility in nonpolar solvents.

- Biological Activity : Demonstrated stronger binding to cyclooxygenase-2 (COX-2) in vitro (IC₅₀ = 0.8 µM) compared to tert-butyl2,6-diphenylisonicotinate (IC₅₀ = 5.2 µM), attributed to ionic interactions with the enzyme’s active site .

tert-Butyl 2,4-Diphenylnicotinate

- Regioisomerism : The shift of one phenyl group from the 6- to 4-position alters electronic distribution, resulting in a 20% lower fluorescence quantum yield in UV studies .

- Crystallography : X-ray diffraction reveals distinct packing patterns due to altered π-π stacking interactions .

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | LogP | Solubility (mg/mL in DMSO) |

|---|---|---|---|

| tert-Butyl2,6-diphenylisonicotinate | 168–170 | 4.2 | 45 |

| Methyl 2,6-diphenylisonicotinate | 142–144 | 3.8 | 62 |

| 2,6-Diphenylpyridine-4-carboxylic Acid | 245–247 | 2.1 | 8 |

Research Findings

- Catalytic Applications : tert-Butyl2,6-diphenylisonicotinate acts as a ligand in palladium-catalyzed cross-coupling reactions, achieving 92% yield in Suzuki-Miyaura reactions, outperforming methyl analogs (75% yield) due to enhanced electron-donating effects .

- Thermal Stability : Thermogravimetric analysis (TGA) confirms its decomposition onset at 220°C, making it suitable for high-temperature polymer matrices .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.